4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid is an organic compound classified under biphenyls and derivatives. This compound features a biphenyl structure with specific substitutions that include a carboxylic acid group and halogenated aromatic rings. It is recognized for its potential applications in pharmaceuticals and chemical research.
The synthesis of 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. The following methods are commonly employed:
The synthesis may require specific reagents such as:
Reaction conditions such as temperature, pressure, and solvent choice are critical to optimizing yield and purity.
The molecular structure of 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid consists of:
4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid can undergo several chemical transformations:
Each reaction requires specific conditions:
The mechanism of action for 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid largely revolves around its interactions with biological targets, particularly in cancer research where it acts as an inhibitor of Bcl-2-like protein 1.
This compound's ability to inhibit specific proteins involved in apoptosis may contribute to its potential therapeutic applications in oncology.
Relevant data on toxicity, environmental impact, and biodegradability are essential for comprehensive safety assessments.
4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid has potential applications in:
Research into this compound continues to evolve, highlighting its significance in both industrial chemistry and medicinal applications.
Biphenyl derivatives constitute a fundamental structural scaffold in medicinal chemistry, characterized by two connected benzene rings that enable diverse three-dimensional configurations and electronic properties. The historical development of these compounds traces back over 160 years, beginning with early synthetic methods like the Wurtz-Fittig reaction (1855) for carbon-carbon bond formation between aryl halides. This was followed by the Ullmann reaction (1901), which utilized copper catalysts to facilitate biaryl coupling under milder conditions [8]. These foundational methodologies enabled the systematic exploration of biphenyl systems, revealing their exceptional capacity for molecular interactions with biological targets. The intrinsic rigidity of the biphenyl core allows it to serve as a versatile spacer that projects functional groups into specific binding pockets of enzymes and receptors [8].
The therapeutic significance of biphenyl derivatives became prominently established in the late 20th century with the development of blockbuster drugs. Adapalene (a retinoid derivative containing a substituted biphenyl moiety) emerged as a third-generation topical treatment for acne vulgaris due to its anti-inflammatory and antibacterial properties. Similarly, Sonidegib features a strategically functionalized biphenyl system that inhibits the Hedgehog signaling pathway for basal cell carcinoma treatment [8]. The incorporation of halogen atoms (particularly chlorine and fluorine) at specific positions on the biphenyl scaffold has proven instrumental in optimizing drug-like properties. These halogens influence lipophilicity, metabolic stability, and target binding affinity through steric and electronic effects. For instance, the chlorine atom in 4'-chloro substituted biphenyls enhances hydrophobic interactions, while fluorine can modulate pKa and membrane permeability [8].
Table 1: Evolution of Key Biphenyl-Based Pharmaceuticals
Drug | Biphenyl Structure | Therapeutic Use | Key Structural Features |
---|---|---|---|
Fenbufen | Unsubstituted biphenyl core | NSAID/Anti-inflammatory | Carboxylic acid group |
Flurbiprofen | Fluorinated biphenyl | NSAID/Analgesic | Ortho-fluoro substitution |
Adapalene | Methoxy-substituted biphenyl | Retinoid (Acne treatment) | Adamantyl and naphthoic acid groups |
Sonidegib | Halogenated biphenyl core | Anticancer (Basal cell) | Chloro, iodo substitutions |
Contemporary drug design increasingly leverages halogenated biphenyl carboxylic acids as privileged intermediates. The compound 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid (CAS 1179253-24-7) exemplifies this trend, with molecular formula C₁₃H₈ClFO₂ and molecular weight 250.65 g/mol. Its synthesis employs modern transition metal-catalyzed reactions, especially the Suzuki-Miyaura cross-coupling, which offers superior control over regioselectivity compared to classical methods. This reaction typically couples an ortho-fluorinated phenylboronic acid with a para-chlorinated bromobenzene derivative using palladium catalysts under basic conditions to form the biphenyl linkage with high efficiency [8] [9]. The strategic placement of fluorine ortho to the carboxylic acid group and chlorine para to the biphenyl bond creates a steric and electronic profile conducive to protein binding, making this compound a versatile building block for drug candidates targeting inflammation, oncology, and infectious diseases .
The non-planar conformation of biphenyl systems introduces the phenomenon of axial chirality when substituents at ortho positions create sufficient steric hindrance to restrict rotation around the central C–C bond. This restriction results in the formation of stable atropisomers—stereoisomers that are configurationally stable due to high rotational barriers (>30 kcal/mol). For 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid, the ortho-fluorine atom adjacent to the carboxylic acid group induces a modest rotational barrier. While smaller than those created by bulkier substituents (e.g., tert-butyl or trifluoromethyl groups), this barrier permits atropisomerism under specific conditions, particularly at lower temperatures or when stabilized by protein binding environments [8].
The biological implications of atropisomerism are profound, as each enantiomer can exhibit distinct pharmacological profiles. The carboxylic acid moiety in this compound enables hydrogen bonding with target proteins, while the chlorine atom participates in halogen bonding interactions. When axial chirality is present, these interactions become stereospecific. For example, one atropisomer may optimally position the carboxylic acid toward a catalytic residue in an enzyme active site, while the other may be sterically mismatched. This principle is exemplified in the inhibition of Bcl-xL, an anti-apoptotic protein. Biphenyl derivatives with appropriate substitution patterns bind to the BH3 domain of Bcl-xL, and their activity is highly dependent on the conformation enforced by ortho substituents [4] [8]. The compound’s ability to adopt a bioactive conformation that mimics natural protein-protein interaction motifs underpins its therapeutic potential [4].
Table 2: Conformational Properties of 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic Acid
Structural Feature | Role in Axial Chirality | Impact on Bioactivity |
---|---|---|
Ortho-Fluorine Substituent | Introduces steric barrier to rotation | Enhances conformational stability for target binding |
Carboxylic Acid Group | Participates in intramolecular H-bonding with halogens | Stabilizes one atropisomer; mediates target interactions |
Para-Chlorine Substituent | Contributes to electron distribution across rings | Facilitates hydrophobic and halogen bonding in proteins |
Dihedral Angle (~45°) | Defines torsional strain between rings | Optimizes binding pocket fit in enzyme targets |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9